molecular formula C24H24N4O B11574852 1-(1H-benzimidazol-2-yl)-6-(4-tert-butylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(4-tert-butylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11574852
M. Wt: 384.5 g/mol
InChI Key: SYROSKLKXFPQNJ-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZODIAZOL-2-YL)-6-(4-TERT-BUTYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that features a benzodiazole ring fused with a tetrahydroindazole structure

Preparation Methods

The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-6-(4-TERT-BUTYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and tetrahydroindazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(1H-1,3-BENZODIAZOL-2-YL)-6-(4-TERT-BUTYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 1-(1H-1,3-BENZODIAZOL-2-YL)-6-(4-TERT-BUTYLPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include other benzodiazole and indazole derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the benzodiazole and tetrahydroindazole moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C24H24N4O/c1-24(2,3)17-10-8-15(9-11-17)16-12-21-18(22(29)13-16)14-25-28(21)23-26-19-6-4-5-7-20(19)27-23/h4-11,14,16H,12-13H2,1-3H3,(H,26,27)

InChI Key

SYROSKLKXFPQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5N4)C(=O)C2

Origin of Product

United States

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